molecular formula C11H14O4 B1363943 3-Methoxy-4-propoxybenzoic acid CAS No. 3535-32-8

3-Methoxy-4-propoxybenzoic acid

Cat. No. B1363943
CAS RN: 3535-32-8
M. Wt: 210.23 g/mol
InChI Key: PYAZCFCEURLPSU-UHFFFAOYSA-N
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Description

3-Methoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 g/mol . The IUPAC name for this compound is 3-methoxy-4-propoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-propoxybenzoic acid is 1S/C11H14O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13) . The Canonical SMILES for this compound is CCCOC1=C(C=C(C=C1)C(=O)O)OC .


Physical And Chemical Properties Analysis

3-Methoxy-4-propoxybenzoic acid has a molecular weight of 210.23 g/mol . It has a XLogP3 value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 210.08920892 g/mol . The topological polar surface area is 55.8 Ų . The compound has 15 heavy atoms .

Scientific Research Applications

Analytical Applications in Raman Spectroscopy

3-Methoxy-4-propoxybenzoic acid, similar to vanillic acid (3-methoxy-4-hydroxybenzoic acid), has potential analytical applications, particularly in Raman spectroscopy. The vibrational and surface-enhanced Raman spectra of vanillic acid have been studied, demonstrating its usefulness in analytical applications for the detection of vanillic acid at picomole concentrations in silver colloidal solutions (Clavijo, Menendez, & Aroca, 2008).

Controlled Release in Flavor Encapsulation

In the context of flavor encapsulation, 3-methoxy-4-propoxybenzoic acid may have relevance similar to vanillic acid, which has been used in controlled release applications. Vanillic acid has been successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in foods (Hong, Oh, & Choy, 2008).

Applications in Nucleotide Synthesis

A related compound, 3-methoxy-4-phenoxybenzoyl group, has been used for the protection of exocyclic amino groups in nucleosides. This suggests potential applications of 3-methoxy-4-propoxybenzoic acid in the selective protection of nucleosides during the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).

Metabolic Studies in Microbiology

Compounds similar to 3-methoxy-4-propoxybenzoic acid have been involved in metabolic studies. For instance, Pseudomonas putida has been shown to oxidize various hydroxy- or methoxy-benzoic acids, leading to the production of methanol from aromatic acids. This indicates potential research applications in understanding microbial metabolism and biotransformation processes (Donnelly & Dagley, 1980).

Development of Functional Materials

The synthesis of terephthaloylbis(3-methoxy-4-oxybenzoic) acid from vanillic acid and its conversion to dichloride for the preparation of polyamides suggests possible applications in developing new materials. This includes research into the physicomechanical properties and heat resistance of these polyamides (Goikhman et al., 1997).

properties

IUPAC Name

3-methoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAZCFCEURLPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368167
Record name 3-methoxy-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-propoxybenzoic acid

CAS RN

3535-32-8
Record name 3-Methoxy-4-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Reed - 2020 - search.proquest.com
The metabotropic glutamate (mGlu) receptors belong to the Class C family of G protein-coupled receptors (GPCRs) and are involved with the modulation of neuronal excitability and …
Number of citations: 3 search.proquest.com

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